molecular formula C5H8N4O B1396187 5-Methoxy-1,2,4-triazine-6-methanamine CAS No. 1196395-68-2

5-Methoxy-1,2,4-triazine-6-methanamine

Cat. No. B1396187
CAS RN: 1196395-68-2
M. Wt: 140.14 g/mol
InChI Key: ZARZKWCZZDQPIU-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methoxy-1,2,4-triazine-6-methanamine, such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties, can be found on various chemical databases .

Scientific Research Applications

Pharmaceutical Synthons Synthesis

The triazine scaffold is prominent in medicinal chemistry due to its wide spectrum of biological functions. 5-Methoxy-1,2,4-triazine-6-methanamine can be utilized in synthesizing active pharmaceutical synthons. These compounds exhibit a range of biological properties, including antibacterial, anti-inflammatory, and antiviral activities . The versatility of the triazine core allows for the development of new chemical entities with potential therapeutic applications.

Transition Metal Catalysis

Transition metal catalysis plays a crucial role in the regioselective, stereoselective, and chemoselective transformations of triazine derivatives5-Methoxy-1,2,4-triazine-6-methanamine can be involved in such catalytic processes to obtain diverse organic compounds . This application is significant for organic chemists working in heterocyclic productions in both academia and industrial R&D sectors.

Heterocyclic Compound Synthesis

The compound’s reactivity makes it a suitable substrate in strategies like the inverse electron demand Diels-Alder reaction. This reactivity is harnessed to construct highly functionalized nitrogen-containing heterocycles, which are valuable in various chemical syntheses .

Agricultural Chemistry

As a derivative of triazine, this compound may find applications in the synthesis of herbicides. Triazine derivatives have been used in the past as components of certain sulfonylurea herbicides, and similar applications could be explored with 5-Methoxy-1,2,4-triazine-6-methanamine .

properties

IUPAC Name

(5-methoxy-1,2,4-triazin-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-10-5-4(2-6)9-8-3-7-5/h3H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARZKWCZZDQPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=NC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1,2,4-triazine-6-methanamine

Synthesis routes and methods

Procedure details

A flask filled with N2 was charged with 6-(azidomethyl)-5-methoxy-1,2,4-triazine (15.0 g, 0.0903 mol) and Pd/C (10%) (3.20 g) followed by MeOH (480 mL). The suspension was purged with N2. The reaction was then stirred under H2 (1 atm) at rt for 5 h. The inorganics were filtered off, the solvent was removed under reduced pressure to give 1-(5-methoxy-[1,2,4]triazin-6-yl)-methylamine which was used for next step without any further purification.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-(azidomethyl)-5-methoxy-1,2,4-triazine
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
3.2 g
Type
catalyst
Reaction Step Two
Name
Quantity
480 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-1,2,4-triazine-6-methanamine
Reactant of Route 2
5-Methoxy-1,2,4-triazine-6-methanamine
Reactant of Route 3
5-Methoxy-1,2,4-triazine-6-methanamine
Reactant of Route 4
5-Methoxy-1,2,4-triazine-6-methanamine
Reactant of Route 5
5-Methoxy-1,2,4-triazine-6-methanamine
Reactant of Route 6
5-Methoxy-1,2,4-triazine-6-methanamine

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